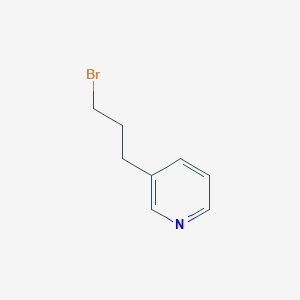

3-(3-Bromopropyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-bromopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTBTVNTKNDUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-(3-Bromopropyl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

In the landscape of modern pharmaceutical development, heterocyclic compounds are indispensable scaffolds for creating novel therapeutic agents. Among these, pyridine derivatives are particularly prominent, found in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) over the past decade.[1] this compound is a key bifunctional reagent that masterfully combines the desirable electronic and structural properties of the pyridine ring with the versatile reactivity of a primary alkyl bromide.

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, explore logical synthetic pathways, analyze its chemical reactivity, and detail its applications as a strategic intermediate in drug discovery, supported by established protocols and safety guidelines.

Part 1: Core Chemical Identity & Physicochemical Properties

This compound is identified by the CAS Number 109839-74-9 for the free base.[2][3][4] It is crucial to distinguish this from its hydrobromide salt (CAS 41038-63-5), which has different physical properties.[5][6] The molecule's structure features a propyl chain linker at the 3-position of the pyridine ring, terminating in a bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109839-74-9 | [2][3][4] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CN=C1)CCCBr | [2] |

| InChIKey | BJTBTVNTKNDUJP-UHFFFAOYSA-N | [2] |

| Density | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Polar Surface Area | 12.89 Ų | [7] |

| LogP | 2.4091 | [7] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed as a named reaction but can be achieved through logical, multi-step sequences common in heterocyclic chemistry. A plausible and efficient route starts from 3-(3-hydroxypropyl)pyridine, which can be synthesized from commercially available precursors. The critical final step is the conversion of the terminal alcohol to a bromide.

The Appel reaction is a highly effective method for this transformation. It utilizes triphenylphosphine (PPh₃) and a halogen source, typically carbon tetrabromide (CBr₄), to convert primary and secondary alcohols to the corresponding alkyl halides under mild conditions. The driving force is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.

Caption: Synthetic workflow for this compound via the Appel reaction.

Experimental Protocol: Synthesis via Appel Reaction

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-(3-hydroxypropyl)pyridine (1.0 eq) and triphenylphosphine (1.2 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue contains the product and triphenylphosphine oxide.

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.

This self-validating protocol relies on TLC to confirm the consumption of the starting alcohol and the appearance of the less polar product spot before proceeding to purification.

Part 3: Chemical Reactivity Profile

The utility of this compound stems from its bifunctional nature. The primary reaction pathway involves the alkyl bromide, while the pyridine ring offers a secondary site for modification.

-

Nucleophilic Substitution (Sₙ2): The carbon-bromine bond is highly polarized, making the terminal carbon electrophilic. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is the most common application, allowing the pyridine moiety to be tethered to other molecules of interest.

-

Pyridine Ring Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS reactions are forced under harsh conditions (e.g., high temperature), substitution occurs preferentially at the 3-position.[8] The nitrogen atom itself is basic and can be protonated or act as a nucleophile to form pyridinium salts.

Caption: Primary reactivity pathway: Nucleophilic substitution (Sₙ2).

Part 4: Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for oncology, central nervous system disorders, and infectious diseases.[1][9] this compound serves as a critical linker for introducing this valuable pharmacophore. Its three-carbon chain provides conformational flexibility, which can be crucial for optimizing ligand-receptor binding interactions.

One notable application is in the synthesis of novel H1-antihistaminic agents, where the pyridyl group can interact with key residues in the histamine H1 receptor.[]

Representative Protocol: Synthesis of a Tertiary Amine Derivative

This protocol describes a typical Sₙ2 reaction to form a new carbon-nitrogen bond, a fundamental transformation in the synthesis of many drug candidates.

-

Setup: In a round-bottom flask, dissolve a secondary amine (e.g., piperidine, 1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Causality Note: The base is required to deprotonate the amine if it is used as a salt or to scavenge the HBr byproduct if the free amine is used, driving the reaction to completion.

-

Reagent Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.

-

Heating: Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Aqueous Workup: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the resulting tertiary amine by flash column chromatography or crystallization.

Part 5: Environmental, Health, and Safety (EHS) Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from related structures like 3-bromopyridine and other alkyl halides.[11][12][13] It should be handled as a hazardous chemical by trained personnel.

| EHS Aspect | Guideline | Source(s) |

| Hazard Classification | Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. | [11][13] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of aerosols. | [12][14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and bases. | [12][15] |

| First-Aid: Eyes | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [11] |

| First-Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice. | [11] |

| First-Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. | [14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [14] |

Conclusion

This compound (CAS 109839-74-9) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, centered on the primary alkyl bromide, allows for the reliable and efficient incorporation of the medicinally significant 3-pyridyl moiety into complex molecular architectures. The flexible three-carbon linker provides an essential design element for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage its potential in the rational design of next-generation therapeutics.

References

-

PubChem. This compound | C8H10BrN | CID 12701568. [Link]

-

LookChem. Comprehensive Technical Profile of 3-(3-Bromophenyl)pyridine (CAS 4422-32-6). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Wikipedia. 3-Bromopyridine. [Link]

-

Patsnap. Synthetic method of 3-bromopyridine - Eureka. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Organic Syntheses. 3-pyridylboronic acid. [Link]

-

Filo. Reaction when 3 bromo pyridine is heated with NaNH2. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

ScienceDirect. Recent Developments in the Synthesis and Applications of Pyridines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

-

NIST. Pyridine, 3-bromo-. [Link]

-

YouTube. EAS Reactions with Pyridine. [Link]

-

Scribd. Covalent Organic Chemistry by Sankalp Jauhari @RAJ - EDUNET. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 109839-74-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:109839-74-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. 41038-63-5|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bcrcp.ac.in [bcrcp.ac.in]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. echemi.com [echemi.com]

- 13. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-(3-Bromopropyl)pyridine Hydrobromide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 3-(3-bromopropyl)pyridine hydrobromide. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, a detailed protocol for empirical solubility determination, and an exploration of the key factors influencing its behavior in various solvents. This approach is designed to empower researchers to make informed decisions in experimental design and formulation development.

Introduction: The Significance of Solubility in a Research Context

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately the therapeutic efficacy of a potential drug candidate. For a compound like this compound hydrobromide, which serves as a versatile heterocyclic building block in the synthesis of novel chemical entities, a thorough understanding of its solubility is paramount. Low aqueous solubility can lead to erratic results in biological assays and pose significant challenges for in vivo administration and absorption.[1][2] This guide, therefore, provides the necessary tools and theoretical framework for researchers to accurately assess and modulate the solubility of this compound.

Physicochemical Properties of this compound Hydrobromide

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies. Key identifiers and properties for this compound hydrobromide are summarized below. It is crucial to distinguish between the hydrobromide salt and its free base, as their properties, particularly solubility, will differ significantly.

| Property | Value | Source |

| Chemical Name | This compound hydrobromide | [3] |

| Synonyms | 3-(3-Pyridinyl)propyl Bromide Hydrobromide | [3] |

| CAS Number | 41038-63-5 | [3][4] |

| Molecular Formula | C₈H₁₁Br₂N | [3] |

| Molecular Weight | 280.99 g/mol | [3][4] |

| Chemical Structure | ||

| Free Base: this compound | ||

| Molecular Formula | C₈H₁₀BrN | [5] |

| Molecular Weight | 200.08 g/mol | [5] |

The presence of the hydrobromide salt significantly influences the compound's polarity and, by extension, its solubility. As an ionic salt, it is anticipated to have higher solubility in polar solvents compared to its non-ionic free base.

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility using the Shake-Flask Method

Rationale for the Shake-Flask Method

The shake-flask method is favored for its direct measurement of the equilibrium state between the dissolved and undissolved solute, which represents the true thermodynamic solubility.[9] This is particularly important for lead optimization and pre-formulation stages in drug development, where accurate solubility data is critical for developing viable dosage forms.[2] The method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached.[7] Subsequent analysis of the saturated solution provides the solubility value.

Detailed Step-by-Step Methodology

The following protocol is a comprehensive guide for determining the solubility of this compound hydrobromide.

Materials:

-

This compound hydrobromide (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound hydrobromide to a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. It is important not to add so much solid that it significantly alters the properties of the solvent.[6]

-

Add a known volume of the desired solvent to the vial.

-

Prepare at least three replicate samples for each solvent to ensure reproducibility.[7]

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with some protocols suggesting up to 72 hours.[7] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); if the measured concentration does not change significantly between the later time points, equilibrium is assumed.[7]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.[2]

-

Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

-

For further clarification, the supernatant can be filtered through a syringe filter (0.22 µm).[1] Adsorption of the compound to the filter should be checked and accounted for if significant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound hydrobromide of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[2] A UV-Vis method is often simpler if the compound has a distinct chromophore and no interfering substances are present.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the sample supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Scientific Principles Governing Solubility

The solubility of this compound hydrobromide is governed by a complex interplay of factors related to both the solute and the solvent. A strong grasp of these principles is essential for solvent selection and for troubleshooting experimental results.

The "Like Dissolves Like" Principle

This adage is a cornerstone of solubility theory.[10][11] Polar solvents are effective at dissolving polar and ionic solutes, while non-polar solvents are better suited for non-polar solutes. As this compound hydrobromide is an organic salt, it possesses both ionic (pyridinium hydrobromide) and non-polar (propyl chain, pyridine ring) characteristics. Its solubility will therefore be highest in polar solvents that can effectively solvate the charged pyridinium ion and the bromide anion.

-

Polar Protic Solvents: Solvents like water and ethanol are polar and can form hydrogen bonds.[10] They are expected to be good solvents for this compound, as they can solvate both the cation and the anion effectively.

-

Polar Aprotic Solvents: Solvents such as acetone and acetonitrile have large dipole moments but do not have acidic protons for hydrogen bonding.[10] They can solvate cations well through dipole-ion interactions and may also be suitable solvents.[12]

-

Non-Polar Solvents: Solvents like hexane or toluene are unlikely to be effective solvents for the hydrobromide salt, as they cannot overcome the strong electrostatic forces holding the ionic lattice together.[10]

Influence of the Salt Form

The conversion of the free base, this compound, to its hydrobromide salt is a common strategy to enhance aqueous solubility. The salt form introduces ionic character, which generally leads to greater interaction with polar solvents like water. For ionizable compounds, solubility is also highly dependent on the pH of the medium.[6]

Intermolecular Interactions in Pyridinium Salts

Recent research on pyridinium salts has highlighted the role of more subtle intermolecular forces in dictating solubility, particularly in non-aqueous solvents.[13] While strong electrostatic interactions between the pyridinium cation and the bromide anion are dominant, other interactions can influence the crystal lattice energy and the solvation process. For instance, C-H···π interactions between pyridinium rings can affect how molecules pack in the solid state and, consequently, their solubility.[14][15] Disrupting these solute-solute interactions can sometimes lead to an increase in solubility.

Logical Relationships Influencing Solubility

The following diagram illustrates the key factors that a researcher must consider when predicting or explaining the solubility of this compound hydrobromide.

Caption: Factors influencing the solubility of this compound hydrobromide.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound hydrobromide. While pre-existing, tabulated solubility data is sparse, the principles of physicochemical properties and the authoritative shake-flask method outlined herein equip researchers with the necessary tools to generate reliable and accurate data tailored to their specific experimental needs. A logical and systematic approach, grounded in the principles of "like dissolves like" and an awareness of the compound's ionic nature, will enable successful solvent selection and formulation development for this important chemical intermediate.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link][1]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link][7]

-

Shake Flask Method Summary - BioAssay Systems. (n.d.). Retrieved from [Link][8]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14). Journal of Chemical Theory and Computation. Retrieved from [Link][9]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link][6]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link][16]

-

Quantifying the Influence of C-H···π Interactions on Non-Aqueous Electrolyte Solubility. (n.d.). ResearchGate. Retrieved from [Link][14]

-

C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. (2023, August 14). ResearchGate. Retrieved from [Link][13][15]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link][11]

-

Acetone as a polar cosolvent for pyridinium-based ionic liquids. (2016). RSC Publishing. Retrieved from [Link][12]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. scbt.com [scbt.com]

- 4. This compound Hydrobromide | LGC Standards [lgcstandards.com]

- 5. This compound | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Acetone as a polar cosolvent for pyridinium-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

An In-depth Technical Guide to the Synthesis of 3-(3-Bromopropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromopropyl)pyridine is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the conversion of 3-(pyridin-3-yl)propan-1-ol. We will delve into the mechanistic details, experimental protocols, and critical process parameters for the two most prevalent bromination methods: the use of phosphorus tribromide (PBr₃) and the Appel reaction. This document aims to equip researchers with the necessary knowledge to select and execute the optimal synthetic strategy for their specific needs, while emphasizing safety and scientific rigor.

Introduction: The Significance of this compound

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a reactive bromopropyl side chain at the 3-position of the pyridine ring creates a versatile intermediate, this compound[1]. This functional group allows for subsequent nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities and the construction of more complex molecular architectures. Its application in the development of novel compounds, including H1-antihistaminic agents, highlights its importance in drug discovery programs[].

Retrosynthetic Analysis: A Common Precursor

A logical and common retrosynthetic disconnection for this compound points to 3-(pyridin-3-yl)propan-1-ol as the immediate precursor[3]. This alcohol is commercially available and provides a straightforward entry point for the required bromination reaction.

Caption: Retrosynthetic approach for this compound.

This guide will therefore focus on the forward synthesis from this key starting material, exploring the most effective methods for the hydroxyl-to-bromide conversion.

Synthetic Methodologies: From Alcohol to Alkyl Bromide

The transformation of a primary alcohol to an alkyl bromide is a fundamental conversion in organic synthesis. For the synthesis of this compound, two methods are predominantly employed: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective and widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides.[4] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This forms a protonated di-bromophosphite intermediate. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, displacing a di-bromophosphorous acid leaving group and yielding the desired alkyl bromide.

Caption: Mechanism of PBr₃ bromination.

Materials:

-

3-(Pyridin-3-yl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(pyridin-3-yl)propan-1-ol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Stoichiometry: While theoretically one equivalent of PBr₃ can react with three equivalents of alcohol, it is common practice to use a slight excess of the alcohol to ensure complete consumption of the PBr₃, which can be difficult to remove during workup.

-

Temperature Control: Maintaining a low temperature during the addition of PBr₃ is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Anhydrous Conditions: The reaction is sensitive to moisture, as PBr₃ reacts violently with water to produce hydrobromic acid and phosphorous acid.[5][6] Therefore, the use of anhydrous solvents and flame-dried glassware is essential.

-

Workup: The aqueous workup with sodium bicarbonate neutralizes any remaining acidic species. It is critical to perform this step cautiously to manage gas evolution.

Method 2: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl halides, using triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[7]

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide.[9] The alcohol is then deprotonated by the tribromomethanide anion, forming an alkoxide. This alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt to form an alkoxyphosphonium intermediate.[10] Finally, the bromide ion displaces the triphenylphosphine oxide leaving group in an Sₙ2 reaction, yielding the alkyl bromide with inversion of configuration.[8][10] The formation of the very stable triphenylphosphine oxide byproduct is a major driving force for this reaction.[8]

Caption: Mechanism of the Appel reaction.

Materials:

-

3-(Pyridin-3-yl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous acetonitrile or dichloromethane (DCM)

Procedure:

-

To a solution of 3-(pyridin-3-yl)propan-1-ol and triphenylphosphine in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add a solution of carbon tetrabromide in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

-

Reagent Purity: The purity of the reagents, particularly the triphenylphosphine and carbon tetrabromide, is crucial for achieving high yields.

-

Solvent Choice: Acetonitrile and dichloromethane are common solvents for the Appel reaction. The choice of solvent can influence the reaction rate and solubility of the reagents and intermediates.

-

Purification: The primary byproduct of the Appel reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product. Careful column chromatography is often required. Dry loading the crude product onto silica gel can improve separation.[11]

-

Mild Conditions: The neutral reaction conditions of the Appel reaction make it suitable for substrates with acid-sensitive functional groups.[7]

Comparative Analysis of Synthetic Routes

| Feature | PBr₃ Method | Appel Reaction |

| Reagents | Phosphorus tribromide | Triphenylphosphine, Carbon tetrabromide |

| Conditions | Typically 0 °C to room temperature | Typically 0 °C to room temperature |

| Mechanism | Sₙ2 | Sₙ2 |

| Byproducts | Phosphorous acid derivatives | Triphenylphosphine oxide, Bromoform |

| Advantages | High atom economy, relatively inexpensive | Mild, neutral conditions, suitable for sensitive substrates[7] |

| Disadvantages | Harsh, corrosive reagent; moisture-sensitive[5][6] | Formation of triphenylphosphine oxide can complicate purification |

Safety and Handling

Phosphorus Tribromide (PBr₃):

-

Hazards: PBr₃ is a corrosive substance that causes severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[5][6] It reacts violently with water.[5][6]

-

Handling: Always handle PBr₃ in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][14] Ensure an eyewash station and safety shower are readily accessible.[12] Store in a tightly closed container under an inert atmosphere, away from moisture.[12][14]

-

Spills: In case of a spill, cover with a dry, inert absorbent material and collect for proper disposal.[5][6] Do not use water to clean up spills.

Carbon Tetrabromide (CBr₄):

-

Hazards: CBr₄ is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a suspected carcinogen and is toxic to aquatic life.

-

Handling: Handle in a fume hood with appropriate PPE. Avoid breathing dust and vapors.

General Laboratory Safety:

-

Always conduct reactions in a well-ventilated fume hood.

-

Be aware of the potential for exothermic reactions and have appropriate cooling baths ready.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Purification and Characterization

The final product, this compound, is typically purified by either vacuum distillation or column chromatography.

-

Column Chromatography: A silica gel column with a hexane/ethyl acetate eluent system is commonly used. The polarity of the eluent can be gradually increased to elute the product. Thin-layer chromatography should be used to determine the optimal solvent system.[11]

-

Vacuum Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

The purified product should be characterized by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The synthesis of this compound from 3-(pyridin-3-yl)propan-1-ol can be efficiently achieved using either phosphorus tribromide or the Appel reaction. The choice between these two methods will depend on the specific requirements of the synthesis, such as the scale of the reaction, the presence of other functional groups in the molecule, and the available laboratory resources. By understanding the underlying mechanisms, adhering to the detailed experimental protocols, and prioritizing safety, researchers can confidently and successfully prepare this important synthetic intermediate for their drug discovery and materials science endeavors.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS TRIBROMIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Appel Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Scope and Limitations of the Ghosez-Meyers-type Annulation for the Synthesis of Dihydro- and Tetrahydropyridines. Organic & Biomolecular Chemistry, 5(15), 2413–2424.

- Fuson, R. C., & Miller, J. J. (1979). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society, 79(13), 3477–3480.

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

- Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349–1360.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

Sources

- 1. This compound | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pyridin-3-yl-propan-1-ol [oakwoodchemical.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. Documents [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nj.gov [nj.gov]

- 13. chemos.de [chemos.de]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Bromopropyl)pyridine: Starting Materials and Core Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromopropyl)pyridine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, featuring a pyridine core and a reactive bromopropyl sidechain, allows for versatile downstream functionalization, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a deep dive into the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. We will explore and compare the most prevalent methodologies to equip researchers with the knowledge to make informed decisions based on efficiency, scalability, and experimental context.

Introduction: The Strategic Importance of this compound

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The addition of a three-carbon linker terminating in a bromine atom at the 3-position creates a powerful and versatile electrophilic handle. This allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyridine core to diverse molecular fragments. Consequently, this compound serves as a key intermediate in the synthesis of compounds ranging from novel therapeutic agents to specialized organic materials.

The selection of an appropriate synthetic strategy is paramount and is fundamentally dictated by the choice of the starting material. This decision impacts not only the number of steps and overall yield but also the cost, safety, and scalability of the process. This document will dissect the most common and efficient pathways, providing both the theoretical underpinnings and practical execution details.

Primary Synthetic Pathway: Nucleophilic Substitution of 3-(3-Pyridyl)propan-1-ol

The most direct and widely employed route for the synthesis of this compound is the conversion of the corresponding alcohol, 3-(3-Pyridyl)propan-1-ol. This pathway is favored for its straightforward nature and reliable outcomes.

Starting Material: 3-(3-Pyridyl)propan-1-ol

3-(3-Pyridyl)propan-1-ol (also known as 3-Pyridinepropanol) is a commercially available and stable liquid.[1] Its availability and the directness of its conversion make it the premier starting material for this synthesis.

Reaction Principle and Mechanism

The core of this transformation is a nucleophilic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a bromide (-Br) ion. The hydroxyl group is a poor leaving group; therefore, it must first be protonated by a strong acid to form a good leaving group, water (H₂O).

The most common and effective reagent for this purpose is concentrated hydrobromic acid (HBr), which serves as both the acid catalyst and the bromide nucleophile source.[2] The reaction proceeds via an SN2 mechanism, where the bromide ion attacks the carbon atom bearing the activated hydroxyl group, leading to the displacement of a water molecule.

Experimental Protocol: Bromination with Hydrobromic Acid

This protocol is adapted from established and verified synthetic procedures.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(3-Pyridyl)propan-1-ol (e.g., 0.24 moles, 32.5 g) with 48% aqueous hydrobromic acid (e.g., 176 mL).

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The high temperature is necessary to overcome the activation energy of the substitution reaction.

Step 3: Work-up and Isolation

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the solvent and excess HBr under reduced pressure using a rotary evaporator.

-

The residue, which is the crude this compound hydrobromide salt, is then taken up in isopropanol (e.g., 500 mL) and evaporated again. This step is repeated to azeotropically remove residual water.

Step 4: Purification and Crystallization

-

The resulting solid is dissolved in a minimal amount of hot isopropanol.

-

The hot solution may be treated with activated charcoal to remove colored impurities and then filtered.

-

The filtrate is allowed to cool slowly to room temperature, then placed in an ice bath to induce crystallization of the pure this compound hydrobromide product.[2][3]

-

The crystals are collected by vacuum filtration, washed with cold isopropanol, and dried under vacuum.

Diagram: Synthesis from 3-(3-Pyridyl)propan-1-ol

Caption: Direct bromination of 3-(3-pyridyl)propan-1-ol.

Alternative Pathway: C-C Bond Formation Using Grignard Reagents

A more modular, albeit multi-step, approach involves constructing the propyl sidechain on a pre-existing pyridine ring. This is typically achieved using organometallic chemistry, specifically through a Grignard reagent derived from 3-bromopyridine.

Starting Material: 3-Bromopyridine

3-Bromopyridine is a readily available liquid and a common starting point for introducing substituents at the 3-position of the pyridine ring.[4][5][6][7]

Reaction Principle and Mechanism

This synthetic strategy involves two key stages:

-

Formation of the Grignard Reagent: 3-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-pyridylmagnesium bromide. This converts the electrophilic carbon at the 3-position into a potent nucleophile.

-

Carbon-Carbon Bond Formation: The Grignard reagent is then reacted with a suitable three-carbon electrophile. A common choice is allyl bromide. This reaction forms 3-allylpyridine.

-

Hydrobromination: The terminal double bond of 3-allylpyridine is then subjected to hydrobromination with HBr. According to Markovnikov's rule, this addition would typically place the bromine on the second carbon of the propyl chain. However, under radical conditions (often initiated by peroxides or light), anti-Markovnikov addition occurs, yielding the desired terminal bromide, this compound.

General Experimental Workflow

Step 1: Grignard Reagent Formation

-

Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask with anhydrous THF.

-

A solution of 3-bromopyridine in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required. The reaction is complete when most of the magnesium has been consumed.[8]

Step 2: Alkylation

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of allyl bromide in anhydrous THF is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC or GC-MS).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

Step 3: Hydrobromination of 3-Allylpyridine

-

The isolated 3-allylpyridine is dissolved in a suitable solvent.

-

HBr gas is bubbled through the solution, or it is treated with HBr in acetic acid, often in the presence of a radical initiator like AIBN or benzoyl peroxide, to ensure anti-Markovnikov addition.[9]

Diagram: Synthesis from 3-Bromopyridine

Caption: Multi-step synthesis via a Grignard intermediate.

Conceptual Pathway: Functionalization of 3-Picoline

While less direct for this specific target, functionalizing the methyl group of 3-picoline (3-methylpyridine) is a common strategy in pyridine chemistry and warrants discussion.[10]

Starting Material: 3-Picoline

3-Picoline is an inexpensive and large-volume industrial chemical, making it an attractive, albeit challenging, starting material.

Synthetic Strategy and Challenges

Directly converting the methyl group into a 3-bromopropyl group is a multi-step process. A hypothetical route would involve:

-

Deprotonation and Alkylation: The methyl group's C-H bonds are not highly acidic, requiring a very strong base (e.g., n-BuLi or LDA) for deprotonation to form the picolyl anion. This anion could then react with a two-carbon electrophile like ethylene oxide to form 3-(3-hydroxypropyl)pyridine, which is identical to the starting material in Pathway 1.

-

Challenges: The use of strong organolithium bases can lead to side reactions, including addition to the pyridine ring itself.[11] The reaction conditions are harsh and require strict anhydrous and inert atmosphere techniques.

Due to these complexities and the availability of a more direct route, starting from 3-picoline is generally not the preferred method for synthesizing this compound.

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision based on a balance of factors. The following table provides a comparative summary.

| Feature | 3-(3-Pyridyl)propan-1-ol | 3-Bromopyridine | 3-Picoline (3-Methylpyridine) |

| Number of Steps | 1 | 3+ | 3+ |

| Typical Yield | Good to Excellent | Moderate | Low to Moderate |

| Key Reagents | 48% HBr | Mg, Allyl Bromide, HBr, Radical Initiator | Strong Base (e.g., n-BuLi), Ethylene Oxide, HBr |

| Reaction Conditions | Reflux | Inert atmosphere, anhydrous solvents | Cryogenic temperatures, strong base, inert atmosphere |

| Scalability | High | Moderate (Grignard can be challenging to scale) | Low (Use of strong bases is difficult to scale) |

| Primary Advantage | Most direct, efficient, and reliable route. | Modular approach allowing for sidechain variation. | Very low-cost starting material. |

| Primary Disadvantage | Requires handling of highly corrosive acid. | Multi-step, moisture-sensitive, potential side reactions. | Harsh conditions, low overall yield, significant side reactions. |

Conclusion and Recommendation

For the targeted synthesis of this compound, the scientific literature and established industrial practices overwhelmingly favor the use of 3-(3-Pyridyl)propan-1-ol as the starting material. The single-step conversion using hydrobromic acid is robust, high-yielding, and readily scalable.[2] This pathway represents the most efficient and reliable method for obtaining the desired product in high purity.

While the Grignard route starting from 3-bromopyridine provides a valuable academic illustration of C-C bond formation, its multi-step nature and the technical challenges associated with organometallic reagents make it less efficient for this specific target. The conceptual pathway from 3-picoline is the least practical due to the harsh conditions required and the high potential for side reactions.

Therefore, for researchers and drug development professionals requiring reliable access to this compound, sourcing 3-(3-Pyridyl)propan-1-ol and performing a direct hydrobromic acid-mediated substitution is the most expert-recommended and field-proven strategy.

References

-

Synthesis of 3-(3-pyridyl)propyl bromide hydrobromide. PrepChem.com. [Link]

-

The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Synthetic method of 3-bromopyridine. Eureka | Patsnap. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters - ACS Publications. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Institutes of Health (NIH). [Link]

- Synthetic method for 3-bromopyridine.

- Synthetic method of 3-bromopyridine.

-

Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Synthesis method of (R, S-) nicotine.

-

3-Bromopyridine. Wikipedia. [Link]

-

3-Methylpyridine. Wikipedia. [Link]

-

3-Pyridinepropanol. NIST WebBook. [Link]

-

Allyl Bromide + HBr - Compounds formed during reaction. Physics Forums. [Link]

Sources

- 1. 3-Pyridinepropanol [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]

- 9. physicsforums.com [physicsforums.com]

- 10. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 11. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A [pubs.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(3-Bromopropyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for 3-(3-Bromopropyl)pyridine (C₈H₁₀BrN), a key intermediate in pharmaceutical and materials science.[1] Aimed at researchers and drug development professionals, this document moves beyond a simple recitation of data. It offers a field-proven perspective on data acquisition, interpretation, and quality control, grounded in the principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore not only what the spectral features are, but why they manifest, providing a robust framework for structural verification and purity assessment. The protocols and interpretations herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Foundational Analysis: Molecular Structure and Its Spectroscopic Implications

Before delving into the spectra, a foundational understanding of the molecule's structure is paramount. This compound consists of a pyridine ring substituted at the 3-position with a three-carbon aliphatic chain terminating in a bromine atom. This structure presents several distinct chemical environments that are readily distinguishable by spectroscopic methods.

-

Aromatic Region: The pyridine ring contains four unique aromatic protons and five distinct carbon atoms. Their electronic environment is heavily influenced by the electronegativity of the nitrogen atom and the inductive effects of the propyl-bromide substituent.

-

Aliphatic Region: The propyl chain offers three sets of methylene (-CH₂-) protons and carbons, each with a unique chemical shift determined by its proximity to the electron-withdrawing pyridine ring on one end and the highly electronegative bromine atom on the other.

This clear distinction between aromatic and aliphatic regions, and the subtle differences within each, is what allows for a definitive spectroscopic fingerprint of the molecule.

Caption: Molecular structure of this compound with aliphatic carbon labeling.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules. It provides information on the number of distinct proton environments, their relative numbers, their electronic environment (chemical shift), and the connectivity between them (spin-spin coupling).[2][3]

Field-Proven Protocol for ¹H NMR Data Acquisition

A high-quality spectrum is the bedrock of accurate interpretation. The following protocol is a self-validating system designed for reproducibility.

Step 1: Sample Preparation

-

Accurately weigh 1-5 mg of this compound into a clean, dry vial.[4][5] The use of a separate vial is critical as it simplifies complete dissolution and prevents coating the walls of the narrow NMR tube.[4][6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, most commonly Chloroform-d (CDCl₃), which effectively dissolves nonpolar organic compounds.[5][6] Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution free of particulates is essential for high resolution.[4][6]

Step 2: Sample Transfer and Tube Preparation

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[5][7] Avoid low-quality tubes, which can have imperfections that degrade spectral resolution.[7]

-

Ensure the sample height is between 4-5 cm to optimize the shimming process.[5][7]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[5]

Step 3: Spectrometer Setup and Acquisition

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz instrument, 16 scans, 1-second relaxation delay).

Data Summary and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 (Pyridine) | ~ 8.50 | Multiplet | 2H | - |

| H-4 (Pyridine) | ~ 7.50 | Multiplet | 1H | - |

| H-5 (Pyridine) | ~ 7.20 | Multiplet | 1H | - |

| Cγ-H₂ (CH₂-Br) | ~ 3.40 | Triplet (t) | 2H | ~ 6.5 |

| Cα-H₂ (Py-CH₂) | ~ 2.75 | Triplet (t) | 2H | ~ 7.5 |

| Cβ-H₂ (-CH₂-) | ~ 2.20 | Quintet (p) | 2H | ~ 7.0 |

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom, thus they appear at high chemical shifts. The signals for H-2 and H-6 are typically found furthest downfield due to their proximity to the nitrogen. The complex multiplet patterns arise from mutual spin-spin coupling.

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

Cγ-H₂ (δ ~3.40): These protons are directly adjacent to the highly electronegative bromine atom, causing a significant downfield shift. The signal appears as a triplet because it is coupled to the two neighboring Cβ protons (n+1 rule, 2+1=3).[8]

-

Cα-H₂ (δ ~2.75): These benzylic-like protons are adjacent to the pyridine ring, which deshields them. This signal is also a triplet, as it is coupled to the two Cβ protons.

-

Cβ-H₂ (δ ~2.20): This central methylene group is coupled to both the Cα protons (2H) and the Cγ protons (2H), for a total of four neighboring protons. This results in a quintet (4+1=5), a key signature for a central -CH₂- group in a propyl chain.[8]

-

Caption: ¹H-¹H spin-spin coupling relationships in the aliphatic chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR provides a direct count and environmental analysis of the carbon skeleton.[9][10] Standard spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line (singlet), simplifying the spectrum significantly.[11][12]

Field-Proven Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with a key modification to account for the lower natural abundance (1.1%) and sensitivity of the ¹³C nucleus.[13]

Step 1: Sample Preparation

-

Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 5-30 mg of this compound into a vial.[4][5]

-

Dissolve in 0.6-0.7 mL of CDCl₃ containing TMS.

Step 2: Spectrometer Setup and Acquisition

-

Follow the same locking and shimming procedures.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 256 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.

Data Summary and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, corresponding to the 5 unique carbons of the pyridine ring and the 3 carbons of the propyl chain.

| Signal Assignment | Approximate Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~ 150 |

| C-6 (Pyridine) | ~ 147 |

| C-4 (Pyridine) | ~ 135 |

| C-3 (Pyridine) | ~ 138 |

| C-5 (Pyridine) | ~ 123 |

| Cγ (CH₂-Br) | ~ 33 |

| Cβ (-CH₂-) | ~ 32 |

| Cα (Py-CH₂) | ~ 30 |

-

Aromatic Region (δ 120-150 ppm): The sp² hybridized carbons of the pyridine ring resonate in this typical downfield region.[10][14] The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded.

-

Aliphatic Region (δ 30-35 ppm): The sp³ hybridized carbons of the propyl chain appear at a much higher field.[14] The carbon attached to the bromine (Cγ) is the most deshielded in this group due to the strong electronegativity of the halogen.[12] The relative ordering of Cα and Cβ can be subtle and is best confirmed by advanced techniques like HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of covalent bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[15][16] An IR spectrum provides a unique "fingerprint" that confirms the major structural components of the molecule.[15]

Field-Proven Protocol for IR Data Acquisition

For a liquid sample like this compound, the simplest and most common method is using a thin film on a salt plate (NaCl or KBr).

Step 1: Sample Preparation

-

Place one drop of neat this compound onto a clean, dry salt plate.

-

Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

Step 2: Spectrometer Setup and Acquisition

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Place the salt plate assembly into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.[16]

Data Summary and Interpretation

The IR spectrum confirms the presence of both the aromatic pyridine ring and the aliphatic alkyl halide chain.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3050-3000 | C-H Stretch | Aromatic (Pyridine) | Medium |

| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Strong |

| ~ 1600, 1475, 1420 | C=C, C=N Stretch | Aromatic Ring | Medium-Strong |

| ~ 1450 | C-H Bend | Aliphatic (CH₂) | Medium |

| ~ 650-550 | C-Br Stretch | Alkyl Bromide | Strong |

-

C-H Stretching Region (3100-2800 cm⁻¹): Two distinct groups of peaks are observed. The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[17][18] The strong absorptions just below 3000 cm⁻¹ are definitive for C-H bonds in the aliphatic methylene groups.[19]

-

Aromatic Ring Region (1600-1400 cm⁻¹): The sharp peaks in this region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring, confirming its presence.[16][18]

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains many bending and stretching vibrations. The most diagnostic peak for this molecule is the strong absorption in the 650-550 cm⁻¹ range, which is characteristic of the C-Br stretching vibration.[19]

Conclusion: A Self-Validating Spectroscopic Profile

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating confirmation of the structure of this compound. ¹H NMR elucidates the proton connectivity and relative stereochemistry of the propyl chain. ¹³C NMR confirms the carbon backbone, and IR spectroscopy verifies the presence of the key aromatic and alkyl halide functional groups. When used in concert, these techniques provide drug development professionals and researchers with a high degree of confidence in the identity and purity of this critical chemical intermediate, ensuring the integrity of their subsequent research and development efforts. For any advanced structural questions or impurity analysis, 2D NMR experiments such as COSY and HSQC are recommended as the next logical step.[20]

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

UMass Chan Medical School. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Soderberg, T. (n.d.). H NMR Spectroscopy and Interpretation. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12701568, this compound. PubChem. Retrieved from [Link]

-

Shinde, S.K. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2023). Introduction to Spectroscopy. Cengage Learning.

-

Mahrath, A. J. (2014). Re: What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. organomation.com [organomation.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 12. chem.uoi.gr [chem.uoi.gr]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. IR Group Frequencies [owl.umass.edu]

- 18. researchgate.net [researchgate.net]

- 19. eng.uc.edu [eng.uc.edu]

- 20. emerypharma.com [emerypharma.com]

commercial availability of 3-(3-Bromopropyl)pyridine

An In-depth Technical Guide to the Commercial Availability and Application of 3-(3-Bromopropyl)pyridine

Introduction: Identifying the Correct Reagent

This compound is a valuable heterocyclic building block widely utilized by researchers in medicinal chemistry and drug development. Its structure incorporates a reactive alkyl bromide tethered to a pyridine ring, making it an effective reagent for introducing the 3-(pyridin-3-yl)propyl moiety into target molecules. This is particularly common in the synthesis of novel therapeutic agents where the pyridine group can influence solubility, metabolic stability, or receptor binding interactions.[1][2]

A critical first step for any researcher is to correctly identify the specific form of the reagent required. This compound is commercially available primarily in two forms:

-

Free Base: this compound

-

Hydrobromide Salt: this compound Hydrobromide

It is imperative to distinguish between these two, as their reactivity, solubility, and handling requirements can differ. This guide will focus on the free base form.

| Property | This compound (Free Base) | This compound HBr (Salt) |

| CAS Number | 109839-74-9[3][4][5][6] | 41038-63-5[7][8] |

| Molecular Formula | C₈H₁₀BrN[4][5] | C₈H₁₁Br₂N[7][8] |

| Molecular Weight | ~200.08 g/mol [4][5] | ~280.99 g/mol [7][8] |

| Typical State | Liquid or low-melting solid | Crystalline solid |

| Common Use | Direct use in alkylation reactions under various conditions. | Often used when enhanced stability or easier handling of a solid is desired. Requires a base to liberate the free base for reaction. |

Section 1: Navigating the Supplier Landscape and Qualification

The procurement of this compound is not merely a transactional step but the foundation of reliable and reproducible research. A researcher must transition from simply finding a supplier to strategically qualifying both the vendor and the specific batch of material.

Representative Commercial Suppliers

This compound is readily available from a range of chemical suppliers that cater to research and development needs, from milligrams to kilogram scales. Below is a table of representative vendors, though this list is not exhaustive.

| Supplier | Purity/Specification | Notes |

| BLD Pharm | Specification data available upon request. | Listed as a heterocyclic building block.[3] |

| Sunway Pharm Ltd | Purity: 97% | Offers Certificate of Analysis (COA) and NMR data.[4] |

| BOC Sciences | Custom synthesis and supply. | Positions the compound within its drug discovery and development services.[] |

| ChemScene | Purity ≥98% | Provides the material for research purposes.[10] |

Supplier Qualification Workflow

Choosing a supplier involves more than comparing prices. The process should be a systematic workflow to ensure the material meets the stringent requirements of your research, especially in a regulated drug development environment.

Caption: The chemical structure of this compound.

Experimental Protocol: ¹H NMR for Identity Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful and accessible techniques for confirming the structure of an organic molecule.

Objective: To confirm the identity and structural integrity of a newly received batch of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube

-

Pipettes and small vial

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently swirl until the sample is fully dissolved.

-

Transfer: Using a pipette, transfer the solution to a clean NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H NMR spectrum according to the instrument's operating procedures. Ensure sufficient scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate all relevant peaks. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Expected Data Interpretation:

-

Aromatic Region (~8.5-7.2 ppm): Expect multiple signals corresponding to the four protons on the pyridine ring. The protons at positions 2 and 6 will be the most downfield.

-

Aliphatic Region (~3.4-2.2 ppm):

-

A triplet around ~3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂-Br).

-

A triplet around ~2.8 ppm corresponding to the two protons on the carbon adjacent to the pyridine ring (Ar-CH₂-).

-

A multiplet (quintet) around ~2.2 ppm corresponding to the central methylene group (-CH₂-).

-

-

Integration: The relative integral ratios of the aromatic protons to the aliphatic protons should be 4H : 2H : 2H : 2H.

Trustworthiness Check: The observed chemical shifts, splitting patterns (multiplicity), and integration ratios must align with this expected pattern. Significant deviation could indicate impurities, the presence of the HBr salt, or an incorrect compound altogether.

Section 3: Core Synthetic Application

The primary utility of this compound in drug discovery is as an alkylating agent. The propyl chain acts as a flexible spacer, while the terminal bromide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the pyridylpropyl group to various scaffolds.

Caption: Typical use of the title compound as an alkylating agent.

This reaction is fundamental in building more complex drug candidates. The pyridine nitrogen can serve as a hydrogen bond acceptor or a basic center, which is often crucial for a molecule's pharmacokinetic or pharmacodynamic profile. [2][11]

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the reagent's integrity. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidance can be drawn from data on structurally related compounds like brominated pyridines. [12][13][14] GHS Hazard Information (Anticipated):

-

Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion - potential)

-

Signal Word: Warning or Danger

Key Hazard Statements (H-Statements):

-

H302: Harmful if swallowed. [12]* H315: Causes skin irritation. [12]* H319: Causes serious eye irritation. [12]* H335: May cause respiratory irritation. [12] Precautionary Statements (P-Statements):

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [12] * P264: Wash skin thoroughly after handling. * P271: Use only outdoors or in a well-ventilated area. [12] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [12]* Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [12] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [12] * P405: Store locked up. [12] Storage Recommendations:

-

-

Store in a tightly sealed container to prevent moisture ingress and oxidation. [13]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. [14]* Some suppliers recommend storage at room temperature, while others may suggest refrigeration (0-8 °C) for long-term stability. [4][15]Always follow the specific instructions on the supplier's label and SDS.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent crucial for advancing pharmaceutical research. However, its effective use is predicated on a systematic approach to procurement and handling. By implementing a robust supplier qualification workflow, performing diligent incoming quality control, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This diligence is not a procedural formality but an essential component of high-quality research and development.

References

-

Title: The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 3-Bromopyridine - Oakwood Chemical Source: Oakwood Chemical URL: [Link]

-